molecular formula C14H22N4O2 B15127085 tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

Cat. No.: B15127085
M. Wt: 278.35 g/mol
InChI Key: CINHNAXZJRRBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 2-aminopyrimidin-5-yl group and protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This structure combines a six-membered saturated nitrogen heterocycle (piperidine) with an aromatic pyrimidine moiety, making it a versatile intermediate in medicinal chemistry, particularly in kinase inhibitor development due to the 2-aminopyrimidine pharmacophore . Its Boc group enhances solubility and facilitates synthetic manipulation during multi-step reactions.

Properties

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-6-4-5-10(9-18)11-7-16-12(15)17-8-11/h7-8,10H,4-6,9H2,1-3H3,(H2,15,16,17)

InChI Key

CINHNAXZJRRBCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=C(N=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the aminopyrimidine group. The tert-butyl ester group is then added to the piperidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs or as a probe to study biological pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structural features make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety can interact with enzymes, receptors, or other proteins, modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs (data derived from ):

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications
tert-Butyl 3-(2-aminopyrimidin-5-yl)piperidine-1-carboxylate (Target) C₁₄H₂₂N₄O₂ ~294.35 Piperidine 2-Aminopyrimidin-5-yl, Boc Kinase inhibitors, PROTACs
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₉H₂₈BrN₂O₅ ~453.35 Pyrrolidine 5-Bromo-3-(dimethoxymethyl)pyridin-2-yloxy, Boc Intermediate for cross-coupling reactions
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₃₂BrN₂O₂Si ~437.46 Pyrrolidine Bromo, methoxy, tert-butyldimethylsilyloxy Silyl-protected intermediates
(R)-tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate C₁₉H₂₄N₆O₂ ~376.44 Piperidine Fused imidazo-pyrrolo-pyrazine, Boc Oncology targets, kinase modulation
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate C₁₇H₂₅N₃O₃ ~319.40 Pyridine Pivalamido, Boc-methylcarbamate Peptidomimetics, prodrugs
tert-Butyl (5-bromopyridin-3-yl)carbamate C₁₀H₁₃BrN₂O₂ ~273.13 Pyridine Bromo, Boc-carbamate Suzuki-Miyaura coupling precursors

Key Observations

The fused imidazo-pyrrolo-pyrazine system in introduces aromaticity and planarity, which may enhance interactions with hydrophobic enzyme pockets .

Substituent Chemistry: The 2-aminopyrimidine group in the target is a hallmark of kinase inhibitors (e.g., EGFR, BTK inhibitors), absent in bromo- or methoxy-substituted analogs . Bromo substituents () are common handles for cross-coupling reactions (e.g., Suzuki), whereas silyl ethers () enhance stability during synthesis .

Protective Groups :

  • Boc groups are universally used for amine protection, but their placement varies: the target compound protects the piperidine nitrogen, while –6 compounds shield pyridine-linked amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.